Methyl 4-propioloylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-propioloylbenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a propioloyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-propioloylbenzoate can be synthesized through the esterification of 4-propioloylbenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The use of a solid acid catalyst, such as zirconium or titanium-based catalysts, can enhance the efficiency of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts in these reactors can also reduce the environmental impact by minimizing the generation of waste products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-propioloylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-propioloylbenzoic acid.
Reduction: Reduction reactions can convert the propioloyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: 4-propioloylbenzoic acid.
Reduction: Methyl 4-propylbenzoate.
Substitution: Various acylated derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Methyl 4-propioloylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of methyl 4-propioloylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propioloyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-propioloylbenzoate can be compared with other similar compounds, such as:
Methyl 4-propanoylbenzoate: Similar structure but with a propanoyl group instead of a propioloyl group.
Methyl 4-iodobenzoate: Contains an iodine atom in the para position instead of a propioloyl group.
Uniqueness
The presence of the propioloyl group in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic addition reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H8O3 |
---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
methyl 4-prop-2-ynoylbenzoate |
InChI |
InChI=1S/C11H8O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7H,2H3 |
InChI-Schlüssel |
UKBRJALIMXUQMW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.